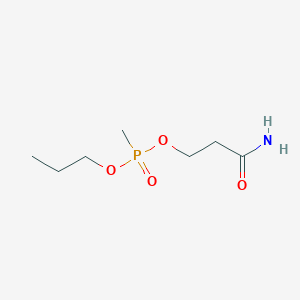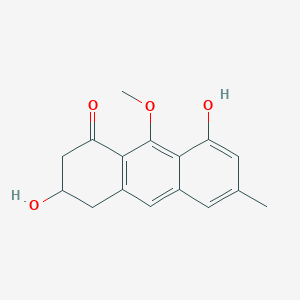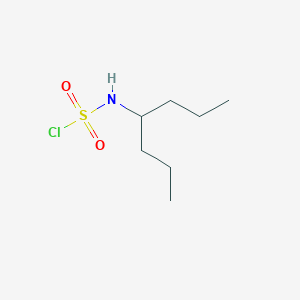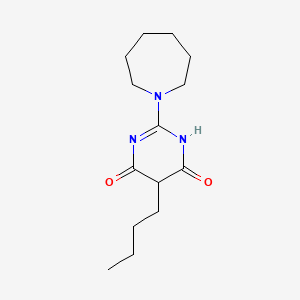![molecular formula C19H24BrNOS B14587060 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol CAS No. 61151-47-1](/img/structure/B14587060.png)
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol is a chemical compound with a complex structure that includes a benzylsulfanyl group, a bromine atom, and a diethylamino group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol typically involves multiple steps, including the introduction of the benzylsulfanyl group, bromination, and the addition of the diethylamino group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can result in various substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. For example, its phenol group can participate in hydrogen bonding and electron transfer reactions, while the diethylamino group can interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenol derivatives with different substituents, such as:
- 2-[(Methylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol
- 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol
Uniqueness
What sets 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol apart is its unique combination of substituents, which can result in distinct chemical and biological properties. For example, the presence of the benzylsulfanyl group can enhance its lipophilicity, while the bromine atom can influence its reactivity in substitution reactions.
Eigenschaften
CAS-Nummer |
61151-47-1 |
|---|---|
Molekularformel |
C19H24BrNOS |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
2-(benzylsulfanylmethyl)-4-bromo-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C19H24BrNOS/c1-3-21(4-2)12-16-10-18(20)11-17(19(16)22)14-23-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3 |
InChI-Schlüssel |
SEIKJXHDCOUQDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C(=CC(=C1)Br)CSCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


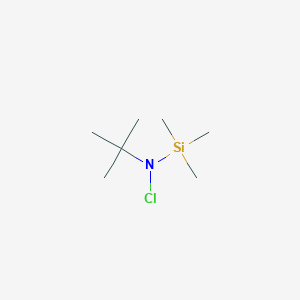
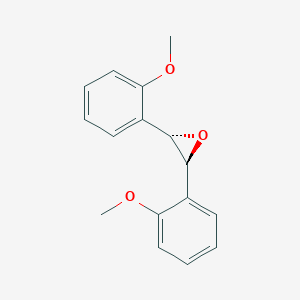

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
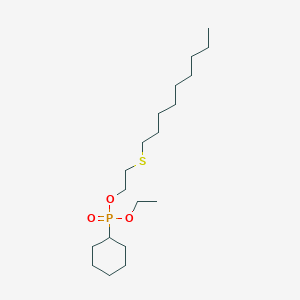
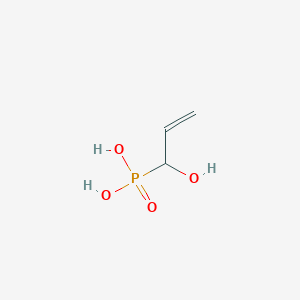
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)
